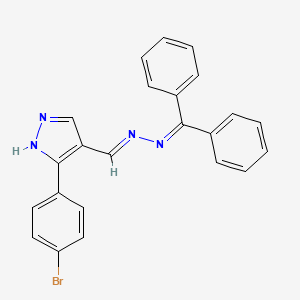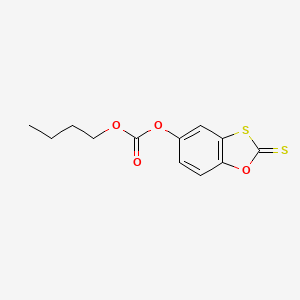![molecular formula C19H16ClN7O B6071260 4-(3-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071260.png)
4-(3-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a triazole and a pyridazine ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several heterocyclic rings, including a triazole and a pyridazine ring. These rings often allow for a high degree of conjugation and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of conjugation, the presence of polar groups, and its overall shape and size would all influence its properties .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The triazole ring in the compound can interact with various enzymes and receptors in biological systems, leading to potential antibacterial and antifungal activities. The development of new antimicrobial agents is crucial in the fight against multidrug-resistant pathogens .
Anticancer Therapeutics
The structure of this compound suggests it could be used as a DNA intercalator, which is a common strategy in anticancer drug design. DNA intercalators insert themselves between the base pairs of DNA, disrupting the replication process and leading to cell death. This mechanism is particularly useful in targeting rapidly dividing cancer cells .
Enzyme Inhibition
Compounds with a triazole moiety have been reported to act as inhibitors for various enzymes, such as Janus kinases (JAKs), which are involved in the signaling pathways of many cytokines and growth factors. Inhibition of these enzymes can be beneficial in treating conditions like autoimmune diseases and cancers .
Cardiovascular Research
The triazole derivatives have applications in cardiovascular research, potentially acting as vasodilators or agents that can modulate blood pressure. Their role in cardiovascular diseases could be explored further, especially in the treatment of hypertension and other related disorders .
Neuropharmacology
Given the structural complexity and the presence of multiple heterocyclic rings, this compound might interact with various neurotransmitter receptors or ion channels in the nervous system. This interaction could lead to potential applications in neuropharmacology, including the treatment of epilepsy, anxiety, and depression .
Metabolic Disorders
The triazole class of compounds has been associated with antidiabetic effects. They may play a role in modulating blood sugar levels or improving insulin sensitivity. Research into the applications of this compound could lead to new treatments for type 2 diabetes and other metabolic disorders .
Anti-inflammatory and Analgesic Applications
Triazoles are also known for their anti-inflammatory and analgesic properties. The compound could be investigated for its efficacy in reducing inflammation and pain, which would be beneficial in conditions like arthritis and other chronic pain disorders .
Antiviral Research
Lastly, the triazole ring structure is a common feature in many antiviral drugs. The compound could be studied for its potential to inhibit viral replication or for its use in the treatment of chronic viral infections, such as hepatitis or HIV .
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Triazole derivatives, for example, are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
properties
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-10-18-14(12-4-3-5-13(20)8-12)9-17(28)21-19(18)27(24-10)16-7-6-15-23-22-11(2)26(15)25-16/h3-8,14H,9H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBIVBBIQKMTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)Cl)C4=NN5C(=NN=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6071199.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071209.png)

![2-methyl-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071224.png)

![2-(1-cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6071237.png)
![2-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6071244.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6071252.png)
![1-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6071254.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B6071274.png)


![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)